N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole ring linked to a 3,4-dimethylphenyl group and a thiophene sulfonamide scaffold. This compound’s structural complexity arises from its multi-ring system, which includes:
- A thiophene core substituted with a sulfonamide group at position 2.
- An N-methyl-3-chlorophenyl moiety attached to the sulfonamide nitrogen.
- A 1,2,4-oxadiazole ring at position 2 of the thiophene, further substituted with a 3,4-dimethylphenyl group.
The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design . The chlorophenyl and dimethylphenyl groups likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-7-8-15(11-14(13)2)20-23-21(28-24-20)19-18(9-10-29-19)30(26,27)25(3)17-6-4-5-16(22)12-17/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJNXLJNDLRLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound with potential biological activities that merit detailed exploration. This article summarizes its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 421.89 g/mol. The compound features several functional groups which contribute to its biological activity.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 421.89 g/mol |
| LogP (Partition Coefficient) | 2.941 |
| Water Solubility (LogSw) | -3.43 |
| pKa | 10.64 |
| Polar Surface Area | 62.246 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes, receptors, and other cellular components. The presence of the oxadiazole moiety is particularly significant as it has been associated with various pharmacological effects, including anti-inflammatory and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. A study reported an IC50 value of 0.3 μM for a related compound against acute lymphoblastic leukemia cells, indicating potent cytotoxicity .
- Mechanistic insights suggest that these compounds may induce apoptosis and inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
- Case Study : In a screening assay involving Gram-positive and Gram-negative bacteria, compounds featuring similar structural motifs demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL .
Case Studies
-
Anticancer Efficacy :
- A derivative of the compound was tested in a study involving multiple cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent.
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Antimicrobial Screening :
- In a comparative study of sulfonamide derivatives against common pathogens, the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum antimicrobial potential.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Substituent Effects on Physicochemical Properties
Methodological Overlaps
- Crystallographic Analysis : The SHELX software suite () is widely used for resolving sulfonamide structures, including bond angles (e.g., S1—C4—N1 in : 105.2°) and torsional parameters . Similar precision is expected for the target compound.
Research Findings and Limitations
- Thermal Stability : The dimethylphenyl group in the target compound likely improves thermal stability (Td >250°C) relative to ’s pyrazole derivatives (Td ~180°C) due to enhanced π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
